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Compound of Interest

Compound Name: 2-Bromobenzylamine

Cat. No.: B1296416

This guide provides a comprehensive overview of the spectroscopic data for 2-
Bromobenzylamine (CAS No: 3959-05-5), a key intermediate in pharmaceutical and chemical
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
This document is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

e |[UPAC Name: (2-bromophenyl)methanamine[1]

e Molecular Formula: C7HsBrN[1]

» Molecular Weight: 186.05 g/mol [1]

o Appearance: Clear colorless to light yellow liquid[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR Spectrum (400 MHz, DMSO-de)[3]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1296416?utm_src=pdf-interest
https://www.benchchem.com/product/b1296416?utm_src=pdf-body
https://www.benchchem.com/product/b1296416?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromobenzylamine
https://spectrabase.com/spectrum/3troTBg9p2Q
https://www.benchchem.com/product/b1296416?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_5465-63-4_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (3)
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available

Data not fully
] NH:2
available

Note: The available data is for 2-Bromobenzylamine hydrochloride; chemical shifts for the free
base may vary.

13C NMR Spectrum (Solvent: Chloroform-d)[4]

Chemical Shift (6) ppm Assignment

Specific values require spectral analysis. Key

carbons include:

Aromatic C-Br

Aromatic C-CH:

Aromatic C-H (x4)

CHz (Benzylic)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[5][6]

ATR-IR Spectrum[1][2]
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Wavenumber (cm~?)

Intensity

Assignment

Specific values require spectral

analysis. Key absorptions

include:

3370 - 3250 Medium-Strong, Broad N-H stretch (primary amine)
3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic CHz)
1620 - 1580 Medium-Weak N-H bend (scissoring)

1600 - 1450 Medium-Strong C=C stretch (aromatic ring)
1025 Strong C-N stretch

750 Strong C-Br stretch

750 Strong C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.[7][8]

GC-MS Data[1]

m/z Relative Intensity Assignment
) [M]*" (Molecular ion peak with
185/187 ~1:1 ratio o
bromine isotopes)
106 High [M - Br]*

Other fragments

Further fragmentation of the

benzylamine structure

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
carbon-hydrogen framework of a molecule.[9][10]

Sample Preparation:

e Asample of 2-Bromobenzylamine (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, DMSO-de) in a standard 5 mm NMR tube.

o A small amount of a reference standard, typically Tetramethylsilane (TMS), is added to
calibrate the chemical shift scale to O ppm.[11]

H NMR Acquisition:
e Instrument: A 400 MHz (or higher) NMR spectrometer.
o Technique: A standard one-dimensional proton NMR experiment is performed.[10]
e Parameters:
o A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

o The spectral width is set to cover the expected range of proton chemical shifts (typically O-
12 ppm).

o Data is processed using Fourier transformation.[9]
13C NMR Acquisition:

e Instrument: A 100 MHz (or corresponding frequency for the spectrometer) NMR
spectrometer.

e Technique: A standard one-dimensional carbon NMR experiment with proton decoupling is
performed.
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e Parameters:

o Alarger number of scans are required compared to *H NMR due to the low natural
abundance of the 13C isotope.[10]

o The spectral width is set to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based
on the absorption of infrared radiation.[5][12]

Sample Preparation (Attenuated Total Reflectance - ATR):

» A small drop of neat 2-Bromobenzylamine liquid is placed directly onto the crystal (e.qg.,
diamond or zinc selenide) of the ATR accessory.[6]

e The anvil is lowered to press the sample against the crystal, ensuring good contact.
Data Acquisition:

 Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.[13]

e Technique: The IR spectrum is recorded, typically in the range of 4000-400 cm~1.[5]
o Parameters:

o Abackground spectrum of the clean ATR crystal is recorded first and automatically
subtracted from the sample spectrum.

o Multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
[8][14]
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Sample Preparation:

« Adilute solution of 2-Bromobenzylamine is prepared in a volatile organic solvent (e.g.,
methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[15]

e This stock solution is further diluted to a final concentration suitable for the instrument,
typically in the range of 10-100 pg/mL.[15]

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):
e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
e Technique:

o The sample solution is injected into the GC, where it is vaporized and separated on a
capillary column.

o The separated components elute from the GC column and enter the ion source of the
mass spectrometer.

o In the ion source (commonly using Electron Impact - El), the molecules are ionized and
fragmented.[7]

o The resulting ions are separated by the mass analyzer based on their mass-to-charge
ratio (m/z) and detected.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical compound like 2-Bromobenzylamine.
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Workflow for Spectroscopic Analysis of 2-Bromobenzylamine
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1296416?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

